In Vivo Antihyperglycemic Efficacy Comparable to Metformin at Equivalent Dose
In a streptozotocin-nicotinamide-induced diabetic rat model, 1-Cyclohexyl-biguanide (as 'Compound 6' in the study) at a single intragastric dose of 50 mg/kg produced an antihyperglycemic effect that was statistically similar to metformin at the same dose [1]. This demonstrates that the cyclohexyl substitution preserves the glucose-lowering efficacy of the biguanide core in vivo.
| Evidence Dimension | In vivo antihyperglycemic effect (Oral Glucose Tolerance Test, OGTT) |
|---|---|
| Target Compound Data | Reduction in plasma glucose comparable to metformin at 50 mg/kg |
| Comparator Or Baseline | Metformin (50 mg/kg) |
| Quantified Difference | Similar antihyperglycemic effect |
| Conditions | Streptozotocin-nicotinamide-induced diabetic rat model, single oral dose |
Why This Matters
For researchers investigating antidiabetic mechanisms, this demonstrates that 1-Cyclohexyl-biguanide achieves metformin-like glucose control in vivo, supporting its use as a research tool to study biguanide structure-activity relationships.
- [1] Gutierrez-Lara, E., et al. Synthesis and In Vitro AMPK Activation of Cycloalkyl/Alkarylbiguanides with Robust In Vivo Antihyperglycemic Action. Journal of Chemistry, vol. 2017, Article ID 1212609, 2017. View Source
